Home > Products > Screening Compounds P82312 > D-Galactosamine 1-phosphate
D-Galactosamine 1-phosphate - 26401-96-7

D-Galactosamine 1-phosphate

Catalog Number: EVT-479020
CAS Number: 26401-96-7
Molecular Formula: C6H14NO8P
Molecular Weight: 259.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-galactosamine 1-phosphate is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group. It derives from a D-galactosamine.
Overview

D-Galactosamine 1-phosphate is a phosphorylated derivative of D-galactosamine, a monosaccharide that plays a crucial role in various biological processes. It is primarily involved in the metabolism of galactose and is significant in the synthesis of glycoproteins and glycolipids. This compound is particularly notable for its involvement in liver metabolism and its role as a precursor in the biosynthesis of uridine diphosphate derivatives.

Source

D-Galactosamine 1-phosphate is synthesized from D-galactosamine through phosphorylation, typically catalyzed by specific kinases. It can also be derived from metabolic pathways involving the conversion of other sugars. The compound is found in various biological systems, especially in liver tissues, where it participates in critical metabolic processes .

Classification

D-Galactosamine 1-phosphate belongs to the class of amino sugars and is classified as a phosphoamino sugar. Its chemical structure features a hydroxyl group, an amino group, and a phosphate group attached to the sugar backbone, making it a vital component in carbohydrate metabolism.

Synthesis Analysis

Methods

The synthesis of D-galactosamine 1-phosphate can be achieved through enzymatic and chemical methods. The most common method involves the phosphorylation of D-galactosamine using ATP (adenosine triphosphate) as the phosphate donor. This reaction is catalyzed by D-galactosamine kinase, an enzyme that facilitates the transfer of the phosphate group to the hydroxyl group on the first carbon of D-galactosamine.

Technical Details

  1. Enzymatic Synthesis:
    • Substrate: D-galactosamine
    • Enzyme: D-galactosamine kinase
    • Co-factor: ATP
    • Reaction:
      D galactosamine+ATPD galactosamine 1 phosphate+ADP\text{D galactosamine}+\text{ATP}\rightarrow \text{D galactosamine 1 phosphate}+\text{ADP}
  2. Chemical Synthesis:
    • Chemical methods may involve the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions to achieve selective phosphorylation.
Molecular Structure Analysis

Structure

The molecular formula for D-galactosamine 1-phosphate is C_6H_{14}N_2O_7P. The structure consists of a six-carbon backbone with an amino group at the second carbon and a phosphate group attached to the first carbon.

Chemical Reactions Analysis

Reactions

D-Galactosamine 1-phosphate participates in several biochemical reactions, primarily involving its conversion into other nucleotide sugars or its incorporation into glycoproteins.

  1. Conversion to Uridine Diphosphate-N-Acetylgalactosamine:
    • This reaction occurs via the action of uridine diphosphate-N-acetylgalactosamine synthetase:
    D galactosamine 1 phosphate+UTPUDP N acetylgalactosamine+PPi\text{D galactosamine 1 phosphate}+\text{UTP}\rightarrow \text{UDP N acetylgalactosamine}+\text{PPi}
  2. Inhibition Reactions:
    • D-Galactosamine 1-phosphate has been shown to inhibit certain enzymes involved in carbohydrate metabolism, such as uridine diphosphate-glucose pyrophosphorylase, which can lead to metabolic disturbances .
Mechanism of Action

Process

D-Galactosamine 1-phosphate exerts its effects primarily through its role in metabolic pathways that involve nucleotide sugar synthesis. It acts as a substrate for enzymes that convert it into other active forms necessary for glycosylation processes.

Data

Research indicates that elevated levels of D-galactosamine 1-phosphate can disrupt normal liver function by interfering with RNA and protein synthesis pathways, leading to hepatotoxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Melting Point: Not extensively documented but is expected to decompose upon heating rather than melting.

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges.
  • Reactivity: Reacts with nucleotides and other phosphorylated compounds; can participate in esterification reactions due to its hydroxyl groups.
Applications

Scientific Uses

D-Galactosamine 1-phosphate has several applications in scientific research:

  • Biochemical Studies: Used as a substrate in studies investigating glycosylation processes and enzyme kinetics.
  • Toxicology Research: Its hepatotoxic effects are studied to understand liver injury mechanisms.
  • Metabolic Pathway Analysis: Serves as a marker for studying carbohydrate metabolism and related diseases, including liver disorders .
Biosynthesis and Metabolic Integration of D-Galactosamine 1-Phosphate

Enzymatic Synthesis via the Leloir Pathway

D-Galactosamine 1-phosphate (GalN-1-P) is synthesized through enzymatic modifications of the canonical Leloir pathway, which primarily metabolizes D-galactose. While the classic Leloir pathway converts β-D-galactose to α-D-galactose via galactose mutarotase (GALM), followed by phosphorylation to galactose-1-phosphate (Gal-1-P) via galactokinase (GALK1), GalN-1-P formation diverges at this step. D-Galactosamine (GalN) – an amino sugar analog of galactose – is phosphorylated by GALK1 to yield GalN-1-P [3] [5]. This reaction traps GalN intracellularly, analogous to galactose phosphorylation but with distinct metabolic consequences.

GalN-1-P then enters the nucleotide sugar interconversion phase. Unlike Gal-1-P, which is uridylated by galactose-1-phosphate uridylyltransferase (GALT) to form UDP-galactose, GalN-1-P undergoes N-acetylation to generate N-acetyl-D-galactosamine 1-phosphate (GalNAc-1-P). This intermediate is subsequently converted to UDP-N-acetylgalactosamine (UDP-GalNAc) via UDP-glucose pyrophosphorylase or specific uridylyltransferases [3] [7]. Notably, GalNAc-1-P accumulation has been detected in tissues like liver and kidney, confirming this bypass route [7].

Table 1: Key Enzymes in D-Galactosamine 1-Phosphate Biosynthesis

EnzymeFunction in Canonical Leloir PathwayRole in GalN-1-P Metabolism
Galactose mutarotaseConverts β-D-galactose → α-D-galactoseNot involved (GalN enters as α-anomer)
Galactokinase (GALK1)Phosphorylates α-D-galactose → Gal-1-PPhosphorylates D-galactosamine → GalN-1-P
GALTUridylates Gal-1-P → UDP-galactoseLow activity on GalN-1-P; minor contributor
UDP-glucose pyrophosphorylaseSalvages Glc-1-P → UDP-glucoseConverts GalNAc-1-P → UDP-GalNAc

Role of Galactokinase and UDP-Galactose Uridylyltransferase in Substrate Specificity

Galactokinase (GALK1) exhibits stringent substrate selectivity but accommodates GalN due to its structural similarity to galactose. Structural analyses reveal that GALK1’s active site binds the C4-OH of galactose via hydrogen bonding. GalN, with its C4-NH₂ group, fits this pocket but induces subtle conformational changes that reduce catalytic efficiency. Kinetic studies show GALK1’s Kₘ for galactose is ~0.2 mM, versus ~2.0 mM for GalN, indicating lower affinity for the amino sugar [5]. Nevertheless, high intracellular GalN concentrations (e.g., 2.5–10 mM) drive significant GalN-1-P production [6].

GALT, which normally transfers UMP from UDP-glucose to Gal-1-P, shows markedly reduced activity toward GalN-1-P. In vitro assays demonstrate <10% efficiency when GalN-1-P substitutes Gal-1-P [6]. This inefficiency creates a metabolic bottleneck, causing GalN-1-P to accumulate. Instead, N-acetylation becomes the dominant pathway: GalN-1-P is acetylated by N-acetyltransferase to form GalNAc-1-P, which is efficiently uridylated to UDP-GalNAc. This shift depletes acetyl-CoA pools and redirects flux toward hexosamine biosynthesis [3] [7].

Table 2: Kinetic Parameters of Key Enzymes for Galactose vs. Galactosamine

EnzymeSubstrateKₘ (mM)Vₘₐₓ (μmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
GALK1D-Galactose0.1812.569.4
GALK1D-Galactosamine2.18.34.0
GALTGal-1-P0.0515.0300.0
GALTGalN-1-P1.81.20.7

Metabolic Trapping Mechanisms Leading to UDP-Hexosamine Accumulation

Metabolic trapping occurs when phosphorylated intermediates cannot proceed efficiently through downstream pathways. For GalN-1-P, two trapping mechanisms converge:

  • Inefficient Uridylation: As noted, GALT’s poor activity on GalN-1-P causes cytosolic accumulation of GalN-1-P [6].
  • UDP-Sugar Sequestration: GalNAc-1-P uridylation consumes UTP to form UDP-GalNAc, which is metabolically stable. Unlike UDP-galactose (rapidly epimerized to UDP-glucose by UDP-galactose-4-epimerase, GALE), UDP-GalNAc is a poor GALE substrate. Consequently, UDP-GalNAc accumulates, reaching concentrations 6-fold above baseline in hepatocytes exposed to 2.5 mM GalN [6] [8].

This trapping depletes UTP pools and disrupts pyrimidine nucleotide balance. Studies in colon carcinoma cells show that 4-hour exposure to 2.5 mM GalN reduces UTP and CTP by >50% while expanding UDP-N-acetylhexosamines 6-fold [6]. The "trapped" UDP-GalNAc cannot re-enter central carbon metabolism, functionally inactivating these uridine phosphates. This sequestration underlies GalN’s hepatotoxicity model, where UDP-sugar imbalances impair glycoprotein synthesis and ER function [8].

Regulatory Feedback from UDP-Glucose and UDP-Galactose Depletion

GalN-1-P metabolism profoundly disrupts UDP-sugar homeostasis, triggering feedback loops that amplify cellular dysfunction:

  • UDP-Glucose (UDP-Glc) Depletion: UTP diversion toward UDP-GalNAc synthesis reduces UDP-Glc, a key glycosylation donor and precursor for glycogen synthesis. In rat liver, GalN administration decreases UDP-Glc and UDP-galactose by >80% within 3 hours [8]. This depletes substrates for glycogen synthase and N-glycosylation pathways, compromising energy storage and protein folding.
  • GALE Inhibition: UDP-GalNAc competitively inhibits GALE, reducing UDP-galactose ↔ UDP-glucose interconversion [7] [10]. This exacerbates UDP-Glc scarcity and stalls galactose metabolism.
  • Hexosamine Signaling Surge: Elevated UDP-GalNAc flux into the hexosamine pathway increases UDP-GlcNAc synthesis. This nucleotide sugar acts as a nutrient sensor, driving O-GlcNAcylation of transcriptional regulators like Sp1. Chronic O-GlcNAcylation alters expression of metabolic genes, promoting insulin resistance and inflammation [6] [9].

Table 3: Regulatory Consequences of UDP-Sugar Imbalance in GalN-1-P Metabolism

UDP-Sugar AlterationPrimary EffectDownstream Impact
↓ UDP-glucoseImpaired glycogen synthesisHepatic glycogen depletion; hypoglycemia risk
↓ UDP-galactoseDisrupted galactosyltransferase activityAberrant glycoprotein/glycolipid synthesis
↑ UDP-N-acetylhexosaminesCompetitive GALE inhibitionStalled Leloir pathway; galactose intolerance
↑ UDP-GlcNAcHyper-O-GlcNAcylation of nuclear proteinsAltered transcription; metabolic dysfunction

Uridine supplementation (0.1 mM) partially reverses UDP-Glc depletion but fails to normalize growth in GalN-exposed cells, underscoring that glycosylation defects and signaling dysregulation – not merely nucleotide scarcity – drive pathophysiology [6]. This highlights the integrated role of D-galactosamine 1-phosphate in coupling nucleotide metabolism to cellular regulation.

Properties

CAS Number

26401-96-7

Product Name

D-Galactosamine 1-phosphate

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Synonyms

galactosamine 1-phosphate
GalN-1-P

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.